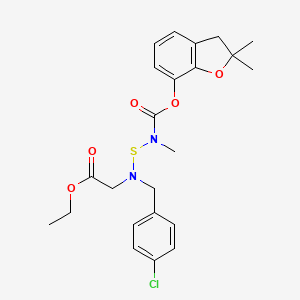

Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester

CAS No.: 82560-51-8

Cat. No.: VC17061126

Molecular Formula: C23H27ClN2O5S

Molecular Weight: 479.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82560-51-8 |

|---|---|

| Molecular Formula | C23H27ClN2O5S |

| Molecular Weight | 479.0 g/mol |

| IUPAC Name | ethyl 2-[(4-chlorophenyl)methyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |

| Standard InChI | InChI=1S/C23H27ClN2O5S/c1-5-29-20(27)15-26(14-16-9-11-18(24)12-10-16)32-25(4)22(28)30-19-8-6-7-17-13-23(2,3)31-21(17)19/h6-12H,5,13-15H2,1-4H3 |

| Standard InChI Key | QOWGWZFDTPSBMV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN(CC1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Introduction

The compound Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a synthetic derivative of glycine with a complex molecular structure. It is characterized by the presence of multiple functional groups, including a chlorophenyl moiety, a benzofuranyl ether group, and an ethyl ester. This compound is identified by its PubChem CID 3067977 and has the molecular formula C22H26ClNO5S, with a molecular weight of 479.0 g/mol .

Structural Features

Key Structural Components:

-

Glycine Backbone: The central glycine unit serves as the core of the molecule.

-

Chlorophenyl Group: A 4-chlorophenyl group is attached via an N-methyl linkage.

-

Benzofuranyl Ether: The benzofuran ring system contributes to the compound's aromaticity and potential biological activity.

-

Ethyl Ester Group: This provides lipophilicity and enhances membrane permeability.

Visualization:

The compound's 2D structure reveals a highly branched configuration with significant steric hindrance due to bulky substituents .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

-

Starting Materials: Glycine derivatives, chlorobenzyl chloride, and benzofuran-based precursors.

-

Reaction Pathway:

-

Protection of glycine’s amine group.

-

Introduction of the chlorophenyl group through alkylation.

-

Coupling with benzofuranyl ether via esterification or amidation.

-

Final derivatization to introduce the ethyl ester functionality.

-

These steps ensure the preservation of functional groups and yield high-purity products .

Applications and Potential Uses

While specific applications for this compound are not well-documented, its structural features suggest potential in:

-

Pharmaceutical Research: The presence of aromatic groups and an ester moiety may render it useful as a prodrug or in drug design for targeting specific enzymes or receptors.

-

Biochemical Studies: Its glycine derivative structure could make it relevant in studying amino acid-related pathways.

-

Material Science: The compound's stability and hydrophobic properties may have niche applications in coatings or polymers.

Limitations and Future Research Directions

-

Data Gaps:

-

Lack of detailed physicochemical and pharmacokinetic data.

-

No experimental studies on biological activity or toxicity.

-

-

Future Studies:

-

Investigating enzymatic interactions due to its glycine backbone.

-

Exploring its potential as a scaffold for drug development.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume